molecular formula C13H21NO3 B1469204 1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid CAS No. 1378719-17-5

1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid

Cat. No. B1469204
CAS RN: 1378719-17-5
M. Wt: 239.31 g/mol
InChI Key: UCOCHQWETSFDNE-UHFFFAOYSA-N
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Description

1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid (CPAC) is a cyclic carboxylic acid of the azetidine family. It is a relatively new compound, first synthesized in 2006, and has garnered considerable attention in the scientific community due to its potential applications in a variety of fields. CPAC is of particular interest due to its unique structure, which is composed of a cyclohexyl ring, a propanoyl group, and an azetidine ring. This structure gives CPAC a wide range of properties, including a high boiling point, low volatility, and low toxicity, making it an ideal candidate for various research and industrial applications.

Scientific Research Applications

Synthesis and Functionalization

The synthesis and functionalization of azetidine-3-carboxylic acid derivatives highlight their significance in biological and foldameric applications. A study describes the development of a short synthesis method for alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates. This method involves amination, bromination, and cyclization steps, producing compounds with potential for biological research and as building blocks in foldamers (Žukauskaitė et al., 2011).

Utility in Medicinal Chemistry

Azetidine derivatives are increasingly vital in natural products and pharmaceuticals. An improved synthesis of protected 3-haloazetidines on a gram scale has been developed, serving as versatile intermediates in medicinal chemistry. This synthesis provides a pathway to a variety of high-value azetidine-3-carboxylic acid derivatives, underlining their importance in drug development (Ji et al., 2018).

Applications in Polymer Science

Azetidine compounds have shown promise in polymer science, particularly in the development of self-curing aqueous-based polyurethane (PU) systems. A study on a tri-functional azetidine compound demonstrates its utility in creating crosslinked PU films at ambient temperatures, showcasing the adaptability of azetidine derivatives in advanced materials science (Wang et al., 2012).

properties

IUPAC Name

1-(3-cyclohexylpropanoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(14-8-11(9-14)13(16)17)7-6-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOCHQWETSFDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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